The compound is identified by the CAS number 340736-76-7 and is documented in various chemical databases including PubChem and ChemSpider. It is recognized for its potential biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to participate in diverse chemical reactions, making it a valuable compound for research and development.
The synthesis of 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid can be achieved through several methods, with one notable approach involving the reaction of benzoic acid derivatives with trifluoromethylated oxadiazole precursors.
Methodology:
For example, a typical reaction might involve stirring a mixture of 300 mg of 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid with other reagents overnight at room temperature to yield the desired product .
The molecular structure of 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid features:
Key Structural Data:
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)C(=O)O
This structure enables various intermolecular interactions such as hydrogen bonding and π-stacking, which are significant for its reactivity and biological activity .
The compound participates in several chemical reactions typical of carboxylic acids and heterocycles:
These reactions highlight its versatility as a building block in organic synthesis .
The mechanism of action for 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid primarily revolves around its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its aromatic structure.
Potential Mechanisms Include:
Research indicates that compounds with similar structures exhibit varied biological activities including antibacterial and anticancer properties .
The physical and chemical properties of 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid are as follows:
Property | Value |
---|---|
Molecular Weight | 258.15 g/mol |
Melting Point | 169–171 °C |
Boiling Point | 345.6 ± 52.0 °C at 760 mmHg |
Density | 1.5 ± 0.1 g/cm³ |
Flash Point | 162.8 ± 30.7 °C |
LogP | 3.91 |
Solubility | Soluble in organic solvents |
These properties indicate that the compound is relatively stable under standard laboratory conditions but should be handled with care due to its potential hazards .
The applications of 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid span multiple fields:
Research continues into optimizing its synthesis and exploring new applications based on its chemical properties .
The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle characterized by a five-membered structure with nitrogen atoms at positions 1 and 4 and an oxygen atom at position 2. This scaffold exhibits remarkable metabolic stability and resistance to enzymatic degradation, making it a privileged motif in medicinal chemistry. The 1,3,4-isomer is particularly valued for its ability to act as a bioisostere for carboxylic acids or esters, thereby improving pharmacokinetic properties like membrane permeability while retaining hydrogen-bonding capabilities [9]. The ring’s aromatic nature contributes to its planar geometry, facilitating π-π stacking interactions with biological targets. Its synthetic versatility allows for regioselective functionalization at positions 3 and 5, enabling tailored modifications to optimize target binding.
Table 1: Key Properties of 1,2,4-Oxadiazole Derivatives
Property | Significance |
---|---|
Metabolic Stability | Resists degradation by cytochrome P450 enzymes and hydrolytic cleavage |
Hydrogen-Bonding Capacity | Mimics carboxyl groups, enhancing target engagement |
Planarity | Facilitates interactions with flat binding pockets in enzymes/receptors |
Synthetic Flexibility | Enables diverse substitutions at C3 and C5 for structure-activity optimization |
The strategic incorporation of trifluoromethyl (CF₃) groups into heterocyclic systems emerged in the late 20th century as a pivotal tactic to enhance drug-like properties. The CF₃ group combines high electronegativity (comparable to oxygen), lipophilicity (π-log P increase of 0.7–1.0), and metabolic resistance due to strong carbon-fluorine bonds. Early applications focused on agrochemicals, but the 1990s saw a surge in pharmaceutical applications, driven by the CF₃ group’s ability to improve binding affinity (e.g., via dipole interactions) and blood-brain barrier penetration. Seminal work demonstrated that CF₃-substituted heterocycles, such as trifluoromethylpyridines and oxadiazoles, offered superior pharmacokinetic profiles over non-fluorinated analogs. This evolution positioned trifluoromethyl heterocycles as critical scaffolds in CNS, oncology, and anti-infective therapeutics [6] [7].
The fusion of the trifluoromethyl group with the 1,2,4-oxadiazole ring creates a synergistic pharmacophore, exemplified by 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. The CF₃ group amplifies the oxadiazole’s inherent stability while introducing enhanced electron-withdrawing effects that polarize the ring system. This polarization augments hydrogen-bond acceptor strength at the oxadiazole oxygen and nitrogen atoms, improving target interactions. Crucially, the benzoic acid moiety provides an anchoring point for conjugation or salt formation, enabling modular integration into larger drug architectures. The TFMO pharmacophore has proven instrumental in targeting enzymes and receptors requiring carboxylate mimicry, such as histone deacetylases (HDACs) and sphingosine-1-phosphate receptors (S1PRs), where it confers improved selectivity and potency [6] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7